Cinnamyl chloride
Overview
Description
Synthesis Analysis
Cinnamyl chloride can be synthesized through various methods. One such method involves the reaction of cinnamoyl chloride with styryl carbinol in the presence of dry ether and triethylamine . Another method involves the reaction of cinnamyl chloride with aryl and alkenylgold (I) phosphanes in the presence of a palladium catalyst in THF .Molecular Structure Analysis
The molecular structure of cinnamyl chloride consists of a cinnamoyl group attached to a chloride atom. The molecular formula is C9H7ClO and the molecular weight is 152.62 .Chemical Reactions Analysis
Cinnamyl chloride reacts regioselectively with aryl and alkenylgold (I) phosphanes in the presence of a palladium catalyst in THF to afford the α-substitution product . It has also been used in the enantioselective total synthesis of helioporins C and E, bioactive marine diterpenes .Physical And Chemical Properties Analysis
Cinnamyl chloride is a liquid with a molecular weight of 152.62. Its linear formula is C6H5CH=CHCH2Cl . The density of cinnamyl chloride is 1.096 g/mL at 25 °C . The boiling point is 108 °C/12 mmHg and the melting point is -19 °C .Scientific Research Applications
Catalyst in Electrocarboxylation
Cinnamyl chloride has been used in electrocarboxylation reactions. Wu et al. (2019) synthesized an active catalyst, [Cu]@Ag composite, and used it as a cathode for the electrocarboxylation of cinnamyl chloride with CO2, resulting in β,γ-unsaturated carboxylic acids with excellent yield and moderate selectivity (Wu et al., 2019).
Application in Buchwald–Hartwig Amination
Cinnamyl chloride is utilized in the Buchwald–Hartwig amination process. Tardiff and Stradiotto (2012) reported the application of the [Pd(cinnamyl)Cl]2/Mor-DalPhos catalyst system in the amination of (hetero)aryl chlorides, demonstrating its efficiency under various conditions including aqueous and solvent-free environments (Tardiff & Stradiotto, 2012).
Synthesis of Flavors and Fragrances
Tomke and Rathod (2015) focused on the synthesis of cinnamyl acetate, a compound known for its use in flavors and fragrances. They employed ultrasound-assisted lipase catalysis for the transesterification of cinnamyl alcohol and vinyl acetate, optimizing parameters for higher yield (Tomke & Rathod, 2015).
Role in Esterification Reactions
Cinnamyl chloride is involved in esterification reactions. Dong et al. (2017) used a novel esterase from Acinetobacter hemolyticus for the biocatalytic synthesis of cinnamyl acetate, highlighting its potential in nonaqueous systems (Dong et al., 2017).
Involvement in Allylic Etherification
Siddappa et al. (2014) explored the use of (RuCp*Cl2)2 as a precatalyst in allylic etherification of cinnamyl chlorides, achieving high regioselectivity. This study provides insights into the mechanism and potential applications in synthesis processes (Siddappa et al., 2014).
Surface Modification of Fumed Silica
Kawamura et al. (2016) reported the use of cinnamyl chloride in the surface modification of fumed silica. They demonstrated that introducing cinnamyl chloride on the fumed silica surface allows for functional aggregation under optical irradiation (Kawamura et al., 2016).
Synthesis of Diarylpent-4-enamides
Dickson et al. (2012) synthesized 2,3-syn-diarylpent-4-enamides via acyl-Claisen rearrangements of substituted cinnamyl morpholines, demonstrating its application in the synthesis of complex organic compounds (Dickson et al., 2012).
As a Pre-Catalyst in Aryl Amination
Chartoire et al. (2012) highlighted the use of [Pd(IPr*)(cinnamyl)Cl] as a pre-catalyst in Buchwald–Hartwig amination, emphasizing its high efficiency in coupling reactions at low temperatures and catalyst loadings (Chartoire et al., 2012).
Role in Synthesis of Cinnamyl Acetate
Yadav and Devendran (2012) studied the lipase-catalyzed synthesis of cinnamyl acetate, a flavor and fragrance ingredient. They optimized various parameters for efficient transesterification, demonstrating an efficient process compared to chemical catalysis (Yadav & Devendran, 2012).
Corrosion Inhibition in Copper Foils
Zhao et al. (2020) explored the use of cinnamyl alcohol, derived from cinnamyl chloride, as a corrosion inhibitor in copper foils. They demonstrated its effectiveness and elucidated the mechanism of action, contributing to the field of material science (Zhao et al., 2020).
Development of Aromatase Inhibitors
McNulty et al. (2014) synthesized a novel class of cinnamyl-containing 1,4,5-triazole, demonstrating potent inhibition of human aromatase. This research provides valuable insights into the development of selective inhibitors for therapeutic applications (McNulty et al., 2014).
Antagonistic Effects Against Nematodes
Nguyen et al. (2012) investigated the use of Cinnamomum aromaticum and its active compound, cinnamyl acetate, for controlling Meloidogyne incognita in agriculture. This study highlights the potential of cinnamyl chloride derivatives in pest management (Nguyen et al., 2012).
Anti-Cancer Activity
Reddy et al. (2015) studied the anti-cancer potential of cinnamyl sulfonamide hydroxamate derivatives, showing significant activity against colon adenocarcinoma. This research contributes to the exploration of new therapeutic agents in cancer treatment (Reddy et al., 2015).
Catalytic Role in Allylation and Carbonylation
Roman (2015) discussed the use of Palladium(π‐cinnamyl) Chloride Dimer in various chemical reactions, including allylation and CH carbonylation, emphasizing its significance in synthetic chemistry (Roman, 2015).
Pharmacological Review of Cinnamomum verum
Singh et al. (2020) provided a comprehensive review of Cinnamomum verum, highlighting the pharmacological significance of its compounds, including cinnamyl acetate, in various medical applications (Singh et al., 2020).
Safety And Hazards
Cinnamyl chloride is considered hazardous. It can cause severe skin burns and eye damage. It may cause respiratory irritation and may cause an allergic skin reaction. It is fatal if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
properties
IUPAC Name |
[(E)-3-chloroprop-1-enyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTYTFSSTWXZFU-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175315 | |
Record name | Cinnamyl chloride | |
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URL | https://comptox.epa.gov/dashboard/DTXSID70175315 | |
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Molecular Weight |
152.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Alfa Aesar MSDS], Clear yellow liquid; [Acros Organics MSDS] | |
Record name | Cinnamyl chloride | |
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Record name | trans-Cinnamyl chloride | |
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Product Name |
Cinnamyl chloride | |
CAS RN |
21087-29-6, 2687-12-9 | |
Record name | Cinnamyl chloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021087296 | |
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Record name | Cinnamyl chloride | |
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Record name | Benzene, (3-chloro-1-propen-1-yl)- | |
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Record name | Cinnamyl chloride | |
Source | EPA DSSTox | |
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Record name | (3-chloroprop-1-enyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.406 | |
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Record name | [(1E)-3-chloroprop-1-en-1-yl]benzene | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINNAMYL CHLORIDE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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